4-Bromo-8-methoxy-2,6-dimethylquinoline

Catalog No.
S15670917
CAS No.
M.F
C12H12BrNO
M. Wt
266.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-methoxy-2,6-dimethylquinoline

Product Name

4-Bromo-8-methoxy-2,6-dimethylquinoline

IUPAC Name

4-bromo-8-methoxy-2,6-dimethylquinoline

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

InChI

InChI=1S/C12H12BrNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3

InChI Key

JAJYQYUPFNCCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Br

4-Bromo-8-methoxy-2,6-dimethylquinoline is an organic compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom. The molecular formula of this compound is C11H10BrNOC_{11}H_{10}BrNO, and it has a molecular weight of approximately 252.11 g/mol. The presence of the bromine atom at the fourth position and the methoxy group at the eighth position, along with two methyl groups at the second and sixth positions, contributes to its unique properties and potential applications in various fields.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different derivatives of the compound.
  • Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction processes, altering its functional groups and oxidation states.
  • Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling, which is significant for synthesizing related compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethyl sulfoxide .

Research indicates that 4-Bromo-8-methoxy-2,6-dimethylquinoline exhibits various biological activities. Compounds in the quinoline family are known for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific interactions of this compound with biological targets remain an area of ongoing research, but its structure suggests possible interactions with enzymes or receptors that could modulate biological pathways .

Several synthesis methods have been developed for producing 4-Bromo-8-methoxy-2,6-dimethylquinoline:

  • Bromination of 8-Methoxy-2,6-dimethylquinoline: This method involves the bromination of a precursor quinoline compound.
  • Condensation Reactions: These may involve the reaction of appropriate anilines with other reagents under acidic or basic conditions.
  • Palladium-Catalyzed Coupling Reactions: Utilizing methods like Suzuki–Miyaura coupling can facilitate the introduction of bromine or other substituents onto the quinoline ring .

4-Bromo-8-methoxy-2,6-dimethylquinoline has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic properties.
  • Material Science: Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors.
  • Biochemical Research: The compound can act as a probe or ligand in assays to study molecular interactions and pathways .

Interaction studies involving 4-Bromo-8-methoxy-2,6-dimethylquinoline are crucial for understanding its biological activity. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how it modulates biological processes at a molecular level.
  • Toxicity Assessments: Understanding any potential adverse effects associated with its use in biological systems .

Several compounds share structural similarities with 4-Bromo-8-methoxy-2,6-dimethylquinoline. Here are some notable examples:

Compound NameKey Features
4-Bromo-2-methylquinolineLacks methoxy group; different biological activity
5-Bromo-8-methoxyquinolineDifferent position of bromine; affects reactivity
6-Methoxy-2-methylquinolineSimilar methoxy group; different substitution pattern
4-Bromo-5-methoxyquinolineSimilar bromination pattern; different methoxy placement

Uniqueness

The uniqueness of 4-Bromo-8-methoxy-2,6-dimethylquinoline lies in its specific substitution pattern on the quinoline ring. The combination of bromine and methoxy groups at defined positions influences its electronic properties and reactivity compared to other quinolines. This distinct arrangement may enhance its pharmacological potential and applicability in various chemical syntheses .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

265.01023 g/mol

Monoisotopic Mass

265.01023 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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